(2-Chlorophenyl)methanesulfonamide

Overview

Description

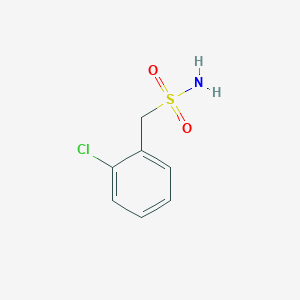

(2-Chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of (2-chlorophenyl)methanesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)meth

Properties

IUPAC Name |

(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGLVGABKVIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237850 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89665-79-2 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chlorine atom's position on the phenyl ring in (2-Chlorophenyl)methanesulfonamide influence its molecular conformation compared to similar compounds?

A1: Research on related compounds like N-(2,5-Dichlorophenyl)methanesulfonamide [] and N-(2,3-Dichlorophenyl)methanesulfonamide [] highlights the influence of substituent position on molecular conformation. In N-(2,5-Dichlorophenyl)methanesulfonamide, the N—H bond is oriented syn to the ortho-chloro group and anti to the meta-chloro group. Conversely, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond adopts a syn conformation to both the ortho- and meta-chloro substituents. This suggests that in this compound, the presence of a single chlorine atom at the ortho position would likely result in an N—H bond conformation syn to the chlorine atom. This conformational preference could impact the molecule's interactions with potential targets.

Q2: The abstracts mention hydrogen bonding in the crystal structures of related methanesulfonamides. How might this influence the solid-state properties of this compound?

A2: Both N-(2,5-Dichlorophenyl)methanesulfonamide [] and N-(2,3-Dichlorophenyl)methanesulfonamide [] exhibit hydrogen bonding patterns within their crystal structures. In the former, N—H⋯O and N—H⋯Cl hydrogen bonds contribute to chain-like molecular packing. The latter displays N—H⋯O hydrogen bonding, also leading to chain formation. These interactions suggest that this compound, with its potential for N—H⋯O hydrogen bonding through the sulfonamide group, might exhibit similar chain-like arrangements in its solid state. This could influence properties like melting point, solubility, and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)

![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)

![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)